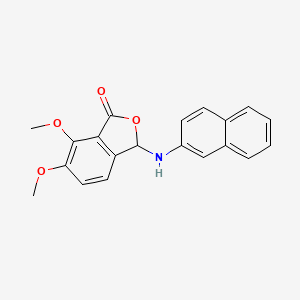![molecular formula C12H15N5 B12118983 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 917364-27-3](/img/structure/B12118983.png)
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a piperidine ring, a triazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-piperidone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a pyridine carboxaldehyde under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Piperidine derivatives: Such as piperine, which is known for its antioxidant and anti-inflammatory properties.
Triazole derivatives: Such as fluconazole, which is used as an antifungal agent.
Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.
Uniqueness: 3-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine is unique due to its combination of three different heterocyclic rings, which may confer distinct pharmacological properties and make it a versatile scaffold for drug design .
Eigenschaften
CAS-Nummer |
917364-27-3 |
|---|---|
Molekularformel |
C12H15N5 |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
3-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2,(H,15,16,17) |
InChI-Schlüssel |
DFPRLLXWEWTIII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC(=NN2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)

methanone](/img/structure/B12118929.png)
![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)
![cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]](/img/structure/B12118939.png)
![Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12118948.png)


![4-Chloro-5,6,7-trimethylpyrido[2,3-d]pyrimidine](/img/structure/B12118968.png)

![1H-Imidazole, 2-[(4-chloro-2-nitrophenyl)thio]-](/img/structure/B12118977.png)
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine](/img/structure/B12118988.png)
![dimethyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12118989.png)
